molecular formula C9H12FN3O3S B1672653 FF-10502 CAS No. 184302-49-6

FF-10502

カタログ番号: B1672653
CAS番号: 184302-49-6
分子量: 261.28 g/mol
InChIキー: NIDPJRZOVFIBQB-PXBUCIJWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

. 合成経路は一般的に以下の手順を含みます。

工業的生産方法

FF-10502の工業的生産は、高収率と純度を保証するために、制御された条件下で合成経路をスケールアップすることを含みます。このプロセスには以下が含まれます。

化学反応の分析

反応の種類

FF-10502は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

これらの反応から生成される主な生成物には、生物学的活性が変化した修飾ヌクレオシドアナログが含まれます .

科学的研究の応用

Chemical Properties and Mechanism of Action

FF-10502 shares structural similarities with gemcitabine but demonstrates distinct biological effects. Its chemical formula is C9H12FN3O3SC_9H_{12}FN_3O_3S with a molecular weight of 261.27 g/mol. The compound primarily acts by inhibiting DNA polymerases α\alpha and β\beta , which are crucial for DNA replication and repair processes . This inhibition is particularly significant in dormant cancer cells, which are often resistant to conventional chemotherapy .

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits the growth of various pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell lines such as BxPC-3, SUIT-2, Capan-1, and MIA PaCa-2 range from approximately 39.6 nM to 331.4 nM . These results indicate that this compound is a potent agent against pancreatic cancer cells, particularly in conditions where other treatments fail.

Animal Models

This compound has been tested in several animal models to evaluate its therapeutic efficacy:

  • Pancreatic Cancer Xenograft Model : In a study involving mice implanted with human pancreatic cancer cells (Capan-1), this compound demonstrated significant tumor growth suppression at doses ranging from 120 to 480 mg/kg administered intravenously once weekly over four weeks . The results indicated a dose-dependent antitumor effect without significant mortality among treated mice, contrasting sharply with high mortality rates observed in gemcitabine-treated groups.

Patient-Derived Xenograft Models

In patient-derived xenograft models resistant to gemcitabine, this compound achieved complete tumor growth suppression, highlighting its potential as an alternative treatment for patients who have developed resistance to standard therapies .

Clinical Trials and Case Studies

Recent clinical trials have further explored the safety and efficacy of this compound:

  • Phase 1/2a Study : A recent study evaluated this compound-01 (a derivative) in patients with advanced solid tumors refractory to standard treatments. The trial demonstrated manageable side effects and partial responses in several patients with gemcitabine-refractory tumors, including cholangiocarcinoma and gallbladder cancer . Notably, the median progression-free survival for cholangiocarcinoma patients was reported at 24.7 weeks.
  • Safety Profile : The most common adverse events were mild (grade 1-2) skin rashes and fatigue, with low incidences of severe hematologic toxicities like thrombocytopenia (5.1%) and neutropenia (2%) .

Comparative Efficacy Against Gemcitabine

This compound's ability to target dormant cancer cells more effectively than gemcitabine positions it as a superior option in treating resistant tumors. Studies indicate that while gemcitabine fails to induce cell death in dormant states, this compound combined with DNA damage inducers significantly enhances cytotoxicity .

作用機序

FF-10502は、DNA複製とDNA損傷修復を阻害することでその効果を発揮します。 それはDNAポリメラーゼβを標的にします。これは、酸化によるDNA損傷の修復に不可欠な塩基除去修復経路に関与する酵素です . この酵素を阻害することにより、this compoundはDNA損傷と細胞死を誘発し、特に他の化学療法剤に抵抗性のある休止期癌細胞に効果があります .

類似の化合物との比較

類似の化合物

This compoundの独自性

This compoundは、硫黄置換により、ゲムシタビンと比較して安定性と効力が向上しています。 それはまた、休止期癌細胞に対して優れた活性を示しており、化学療法抵抗性腫瘍の治療のための有望な候補となっています .

類似化合物との比較

Similar Compounds

Uniqueness of FF-10502

This compound is unique due to its sulfur substitution, which enhances its stability and potency compared to gemcitabine. It also shows superior activity against dormant cancer cells, making it a promising candidate for treating chemoresistant tumors .

生物活性

FF-10502, a pyrimidine nucleoside antimetabolite, has garnered attention for its unique biological activity, particularly in the context of cancer treatment. This compound is structurally similar to gemcitabine but exhibits distinct mechanisms of action that make it a promising candidate in oncology.

This compound primarily functions as an antimetabolite, interfering with DNA synthesis and repair mechanisms. Notably, it demonstrates significant potency against dormant cancer cells, which are often resistant to conventional chemotherapy. Research indicates that this compound effectively induces cell death in dormant pancreatic cancer cells when combined with DNA damage inducers (DDIs) like hydrogen peroxide and cisplatin, highlighting its potential to overcome chemoresistance associated with these cells .

In Vitro Studies

In vitro studies have shown that this compound has an IC50 range of 60-330 nM against various pancreatic cancer cell lines. While this is moderately weaker than gemcitabine, the compound's ability to target dormant cells provides a significant advantage in clinical settings where resistance is a concern.

In Vivo Studies

In vivo studies using orthotopic implantation models revealed that mice treated with this compound experienced tumor regression without mortality, contrasting sharply with the 75% mortality rate observed in gemcitabine-treated mice by day 128. Furthermore, patient-derived xenograft models demonstrated complete tumor growth suppression with this compound in gemcitabine-resistant pancreatic cancer cells, while gemcitabine only achieved partial inhibition .

Comparative Analysis with Gemcitabine

FeatureThis compoundGemcitabine
IC50 (nM) 60-330Lower potency against dormant cells
Effect on Dormant Cells Significant induction of cell deathLimited effectiveness
Mortality in Mice Models 0% mortality75% mortality by day 128
Tumor Growth Suppression Complete in resistant modelsPartial inhibition

Case Studies and Clinical Trials

A Phase I/IIa clinical trial (this compound-01) was conducted to evaluate the safety and efficacy of this compound in patients with advanced solid tumors and lymphomas. Preliminary results suggest promising activity both as a monotherapy and in combination therapies, although detailed outcomes are still pending publication .

特性

CAS番号

184302-49-6

分子式

C9H12FN3O3S

分子量

261.28 g/mol

IUPAC名

4-amino-1-[(2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H12FN3O3S/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6+,7-,8-/m1/s1

InChIキー

NIDPJRZOVFIBQB-PXBUCIJWSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(S2)CO)O)F

異性体SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](S2)CO)O)F

正規SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(S2)CO)O)F

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

1-(2-deoxy-2-fluoro-4-thio-arabinofuranosyl)cytosine
1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine
2-F-4-Thio-arabinofuranosyl-C

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
FF-10502
Reactant of Route 2
FF-10502
Reactant of Route 3
FF-10502
Reactant of Route 4
FF-10502
Reactant of Route 5
FF-10502
Reactant of Route 6
FF-10502

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。